Immunosuppressive Activity: Stigmastane vs. Ergostane Derivatives Show Comparable Potency but Enhanced Safety
In a direct head-to-head comparison of compounds isolated from the same source, a stigmastane-type steroid (compound 7) and an ergostane-type steroid (compound 3) were evaluated for their immunosuppressive activity. The stigmastane derivative exhibited an IC50 of 206 nM against B lymphocyte proliferation, which was comparable to the ergostane derivative's IC50 of 217 nM. Crucially, the stigmastane compound demonstrated a superior Selectivity Index (SI = 47) compared to the ergostane compound (SI = 39) and the clinical positive control cyclosporin A (SI = 9) [1].
| Evidence Dimension | Immunosuppressive Activity and Selectivity Index (SI) |
|---|---|
| Target Compound Data | Stigmastane derivative (Compound 7): IC50 = 206 nM, SI = 47 |
| Comparator Or Baseline | Ergostane derivative (Compound 3): IC50 = 217 nM, SI = 39; Cyclosporin A (Positive Control): IC50 = 144 nM, SI = 9 |
| Quantified Difference | Stigmastane derivative has a 1.2-fold better Selectivity Index (SI) than the ergostane derivative and a 5.2-fold better SI than the clinical control. |
| Conditions | In vitro assay evaluating the inhibition of concanavalin A (ConA)-induced B lymphocyte proliferation. |
Why This Matters
This indicates that stigmastane-based leads offer a more favorable therapeutic window for immunosuppression than closely related ergostane analogs, reducing the risk of broad cytotoxicity.
- [1] Immunosuppressive steroids from the twigs and leaves of Dysoxylum hongkongense. Tetrahedron, 2023, 133, 133273. View Source
